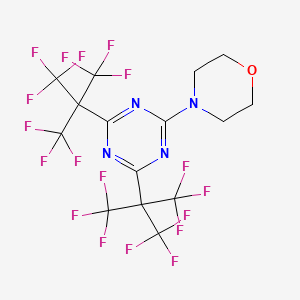![molecular formula C21H19ClN4O4 B11692394 [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11692394.png)
[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-chlorophényl)-5-méthyl-1,2-oxazol-4-yl][4-(4-nitrophényl)pipérazin-1-yl]méthanone est un composé organique complexe qui présente une combinaison de cycles oxazole et pipérazine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la [3-(2-chlorophényl)-5-méthyl-1,2-oxazol-4-yl][4-(4-nitrophényl)pipérazin-1-yl]méthanone implique généralement des réactions organiques en plusieurs étapes. Une approche courante comprend les étapes suivantes :
Formation du cycle oxazole : Cela peut être réalisé par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Attachement du groupe chlorophényle : Cette étape implique souvent une réaction de substitution où un groupe chlorophényle est introduit dans le cycle oxazole.
Formation du cycle pipérazine : Le cycle pipérazine est synthétisé séparément puis couplé au dérivé oxazole.
Couplage final : La dernière étape implique le couplage des dérivés oxazole et pipérazine dans des conditions qui favorisent la formation de la liaison méthanone.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus afin d'améliorer le rendement et la pureté. Cela inclut souvent l'utilisation de catalyseurs, de milieux réactionnels contrôlés et de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe méthyle sur le cycle oxazole.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe nitro sur le cycle pipérazine, le transformant en amine.
Substitution : Le groupe chlorophényle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Les produits comprennent des dérivés oxazole avec des groupes méthyle oxydés.
Réduction : Les produits comprennent des dérivés de pipérazine avec des groupes amine.
Substitution : Les produits comprennent des dérivés avec des groupes chlorophényle substitués.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire polyvalent.
Biologie
En recherche biologique, ce composé est étudié pour ses interactions potentielles avec les macromolécules biologiques. Il peut servir de sonde pour étudier les mécanismes enzymatiques ou la liaison aux récepteurs.
Médecine
En chimie médicinale, la [3-(2-chlorophényl)-5-méthyl-1,2-oxazol-4-yl][4-(4-nitrophényl)pipérazin-1-yl]méthanone est étudiée pour ses propriétés thérapeutiques potentielles. Elle peut présenter une activité contre certaines maladies ou affections, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux ou comme précurseur pour la synthèse d'autres produits chimiques précieux.
Mécanisme d'action
Le mécanisme d'action de la [3-(2-chlorophényl)-5-méthyl-1,2-oxazol-4-yl][4-(4-nitrophényl)pipérazin-1-yl]méthanone implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Le composé peut moduler l'activité de ces cibles, conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du contexte biologique.
Applications De Recherche Scientifique
1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(4-NITROPHENYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(4-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, or microbial growth, depending on its specific application.
Comparaison Avec Des Composés Similaires
Composés similaires
[4-[Bis(4-chlorophényl)méthyl]pipérazin-1-yl]-(5-méthyl-4-nitro-1,2-oxazol-3-yl)méthanone : Ce composé partage une structure de base similaire mais avec des substituants différents.
(4-chloro-3-nitrophényl)(pipérazin-1-yl)méthanone : Un autre composé apparenté avec des variations dans les groupes substituants.
Unicité
L'unicité de la [3-(2-chlorophényl)-5-méthyl-1,2-oxazol-4-yl][4-(4-nitrophényl)pipérazin-1-yl]méthanone réside dans sa combinaison spécifique de groupes fonctionnels et de systèmes cycliques. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C21H19ClN4O4 |
|---|---|
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H19ClN4O4/c1-14-19(20(23-30-14)17-4-2-3-5-18(17)22)21(27)25-12-10-24(11-13-25)15-6-8-16(9-7-15)26(28)29/h2-9H,10-13H2,1H3 |
Clé InChI |
FTZRPWBVXTZBNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11692323.png)
![Nicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propionyl]-](/img/structure/B11692328.png)

![2-fluoro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692343.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692354.png)
![4,6-bis[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11692356.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide](/img/structure/B11692373.png)

![Nicotinic acid N'-[3-(4-isopropyl-phenyl)-acryloyl]-hydrazide](/img/structure/B11692395.png)
![2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11692398.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11692399.png)
![2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11692405.png)


